molecular formula C8H16ClNO B6185367 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride CAS No. 2624137-59-1

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride

Cat. No. B6185367
CAS RN: 2624137-59-1
M. Wt: 177.7
InChI Key:
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Description

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride (1-MOBH) is a synthetic compound that has been widely studied in laboratory experiments for its potential applications in scientific research. It is a highly versatile compound that can be used for a variety of purposes, ranging from its use as a reagent for organic synthesis to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in metabolic pathways. Specifically, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play an important role in inflammation.
Biochemical and Physiological Effects
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been studied for its potential biochemical and physiological effects. In laboratory experiments, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been found to reduce inflammation and to inhibit the growth of certain cancer cells. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been found to reduce the activity of certain enzymes involved in metabolic pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has several advantages for laboratory experiments. It is a highly versatile compound that can be used for a variety of purposes, including its use as a reagent for organic synthesis, as a fluorescent probe for studying the structure of proteins, and as an inhibitor of enzymes involved in metabolic pathways. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is relatively safe and non-toxic, making it suitable for use in laboratory experiments.
However, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride also has some limitations for laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is not very stable and can degrade over time, which can limit its usefulness in experiments that require long-term storage.

Future Directions

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has many potential future directions for research. It has already been studied extensively for its potential applications in scientific research, and there is still much to learn about its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride could be further studied for its potential as an anti-cancer drug, for its ability to reduce inflammation, and for its potential to inhibit the activity of certain enzymes involved in metabolic pathways. Finally, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride could be studied for its potential as a fluorescent probe for studying the structure of proteins and other biological molecules.

Synthesis Methods

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-one with hydrochloric acid in an aqueous solution. This reaction produces 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride hydrochloride, which can be isolated and purified using standard laboratory techniques.

Scientific Research Applications

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been studied extensively in laboratory experiments for its potential applications in scientific research. It has been used as a reagent for organic synthesis, as a fluorescent probe for studying the structure of proteins, and as an inhibitor of enzymes involved in metabolic pathways. In addition, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has been studied for its potential as a therapeutic agent, including its use as an anti-cancer drug and for its ability to reduce inflammation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride' involves the conversion of a starting material, 1-methyl-2-oxabicyclo[3.1.1]heptane, into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-methyl-2-oxabicyclo[3.1.1]heptane", "Methanamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. 1-methyl-2-oxabicyclo[3.1.1]heptane is reacted with methanamine in ethanol to form 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine.", "2. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the product, 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride.", "3. To purify the product, the hydrochloride salt is dissolved in water and treated with sodium hydroxide to liberate the free base.", "4. The free base is then extracted with an organic solvent, such as ether or chloroform, and the solvent is evaporated to yield the pure product." ] }

CAS RN

2624137-59-1

Product Name

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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